molecular formula C15H14F2N2O2 B13721284 Methyl 6,8-difluoro-4-(pyrrolidin-1-yl)quinoline-2-carboxylate CAS No. 887589-83-5

Methyl 6,8-difluoro-4-(pyrrolidin-1-yl)quinoline-2-carboxylate

Cat. No.: B13721284
CAS No.: 887589-83-5
M. Wt: 292.28 g/mol
InChI Key: BQQSCLDWPVERHM-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 6,8-difluoro-4-(pyrrolidin-1-yl)quinoline-2-carboxylate typically involves the reaction of 6,8-difluoroquinoline-2-carboxylic acid with pyrrolidine under specific conditions. The reaction is carried out in the presence of a suitable base and a solvent such as dimethylformamide (DMF) or dichloromethane (DCM). The resulting intermediate is then esterified using methanol and a catalyst like sulfuric acid to yield the final product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its primary use in research rather than commercial applications. the general principles of organic synthesis and scale-up techniques would apply if industrial production were required.

Chemical Reactions Analysis

Types of Reactions

Methyl 6,8-difluoro-4-(pyrrolidin-1-yl)quinoline-2-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline-2-carboxylic acid derivatives, while reduction could produce various alcohols or amines .

Scientific Research Applications

Methyl 6,8-difluoro-4-(pyrrolidin-1-yl)quinoline-2-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Employed in studies involving enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential therapeutic properties, particularly in the development of new drugs.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 6,8-difluoro-4-(pyrrolidin-1-yl)quinoline-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s fluorine atoms and pyrrolidine ring play crucial roles in its binding affinity and specificity. These interactions can modulate various biochemical pathways, leading to the desired therapeutic or research outcomes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both fluorine atoms and the pyrrolidine ring enhances its stability and reactivity, making it a valuable compound in various research applications .

Properties

CAS No.

887589-83-5

Molecular Formula

C15H14F2N2O2

Molecular Weight

292.28 g/mol

IUPAC Name

methyl 6,8-difluoro-4-pyrrolidin-1-ylquinoline-2-carboxylate

InChI

InChI=1S/C15H14F2N2O2/c1-21-15(20)12-8-13(19-4-2-3-5-19)10-6-9(16)7-11(17)14(10)18-12/h6-8H,2-5H2,1H3

InChI Key

BQQSCLDWPVERHM-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=NC2=C(C=C(C=C2F)F)C(=C1)N3CCCC3

Origin of Product

United States

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